Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a naphthyl group containing two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of the naphthyl derivative, which is then brominated to introduce the bromine atoms. The brominated naphthyl compound is subsequently reacted with a pyrrolidine derivative under specific conditions to form the desired product. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the naphthyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the naphthyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-[(1,6-dichloro-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-[(1,6-difluoro-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
Uniqueness
Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs
Properties
IUPAC Name |
methyl (2S,4S)-4-(1,6-dibromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3.ClH/c1-21-16(20)13-7-11(8-19-13)22-14-5-2-9-6-10(17)3-4-12(9)15(14)18;/h2-6,11,13,19H,7-8H2,1H3;1H/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRYZFNJMKUHAQ-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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